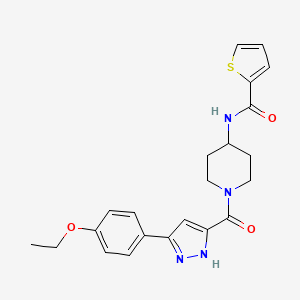

N-(1-(3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thiophene-2-carboxamide

Description

N-(1-(3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thiophene-2-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a pyrazole-carbonyl group and a thiophene-2-carboxamide moiety.

Properties

IUPAC Name |

N-[1-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-2-29-17-7-5-15(6-8-17)18-14-19(25-24-18)22(28)26-11-9-16(10-12-26)23-21(27)20-4-3-13-30-20/h3-8,13-14,16H,2,9-12H2,1H3,(H,23,27)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZRUFJLFCAXLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-ethoxyphenyl-1H-pyrazole-5-carboxylic acid: : This might involve a reaction between 4-ethoxyphenyl hydrazine and ethyl acetoacetate under reflux conditions.

Formation of the carboxamide: : Condensation with piperidine-4-amine, facilitated by coupling agents like EDCI or DCC in the presence of catalysts.

Coupling with thiophene-2-carboxylic acid: : Using a peptide coupling strategy with common reagents like HATU or HBTU, under inert conditions to ensure yield.

Industrial Production Methods: Industrial synthesis would scale up these reactions, employing large-scale batch reactors, efficient purification methods such as recrystallization or chromatography, and stringent quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Oxidation: : May be susceptible to oxidation at the thiophene moiety.

Reduction: : The carbonyl group could be reduced to a corresponding alcohol.

Substitution: : Likely electrophilic aromatic substitution reactions at the thiophene or pyrazole rings.

Oxidation: : Reagents like m-chloroperbenzoic acid (m-CPBA) under controlled temperatures.

Reduction: : Commonly using Lithium Aluminum Hydride (LAH) or catalytic hydrogenation conditions.

Substitution: : Bromination using N-bromosuccinimide (NBS), followed by nucleophilic substitution reactions.

Oxidation might yield sulfoxides or sulfones.

Reduction typically yields alcohol derivatives.

Substitution reactions could introduce various functional groups depending on the conditions used.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for various therapeutic applications:

-

Anticancer Activity :

- Research indicates that compounds containing pyrazole and thiophene moieties can inhibit tumor cell proliferation. For instance, derivatives of pyrazole have shown significant antiproliferative effects against various cancer cell lines, suggesting that N-(1-(3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thiophene-2-carboxamide may possess similar properties .

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds, highlighting their pharmacological potential:

Case Study 1: Antiproliferative Activity

A study evaluated a series of pyrazole derivatives for their ability to inhibit growth in various cancer cell lines. The results indicated that certain modifications to the pyrazole structure enhanced anticancer activity, with some compounds achieving IC50 values in the nanomolar range against lung carcinoma cells .

Case Study 2: Anti-inflammatory Activity

Research on substituted pyrazoles showed that specific configurations resulted in compounds with substantial anti-inflammatory effects. These findings suggest that this compound may also exhibit similar or greater efficacy due to its unique chemical structure .

Synthetic Strategies

The synthesis of this compound involves several steps:

- Formation of Pyrazole Derivative : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Piperidine Attachment : Introducing piperidine through acylation reactions.

- Thiophene Integration : Incorporating thiophene moieties to enhance biological activity.

Mechanism of Action

The compound's activity can be attributed to its ability to interact with specific molecular targets:

Molecular Targets: : It could bind to enzyme active sites, inhibiting or activating their function.

Pathways Involved: : Could be involved in signaling pathways, influencing biological responses at the cellular level.

Comparison with Similar Compounds

Structural Analogs and Pharmacological Relevance

The compound shares structural motifs with several pharmacologically active molecules, including fentanyl derivatives, cannabinoid receptor ligands, and kinase inhibitors. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Piperidine Substitution: The target compound’s pyrazole-carbonyl group differs from thiophene fentanyl’s phenylethyl substituent. This substitution may reduce opioid receptor affinity but introduce selectivity for other targets (e.g., cannabinoid CB2 receptors, which show affinity for pyrazole derivatives) . Compared to compound (1), the piperidine core may confer better metabolic stability over the propan-2-yl backbone, which is prone to oxidative degradation.

The thiophene-2-carboxamide moiety is shared with thiophene fentanyl, suggesting possible similarities in receptor engagement, though the absence of a phenylethyl group likely mitigates µ-opioid receptor activity .

Functional Activity :

- ML267’s piperazine-carbothioamide structure demonstrates inhibition of bacterial phosphopantetheinyl transferase (PPTase). The target compound’s piperidine-pyrazole scaffold lacks the thioamide group critical for ML267’s activity, indicating divergent applications .

Hypothetical Pharmacokinetic and Pharmacodynamic Profiles

- Lipophilicity : The 4-ethoxyphenyl group increases logP compared to dichlorophenyl (compound (1)) or methoxypyridine (ML267), favoring CNS penetration but risking higher plasma protein binding.

- Metabolism : Ethoxy groups are susceptible to cytochrome P450-mediated oxidation, whereas halogenated analogs (e.g., compound (1)) exhibit slower metabolic clearance.

- Receptor Binding: Molecular docking studies (extrapolated from ) suggest the pyrazole ring may engage cannabinoid CB2 receptors with moderate affinity, similar to WIN 55212-2, but with lower efficacy than HU-210 at CB1 receptors .

Biological Activity

N-(1-(3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thiophene-2-carboxamide, with a CAS number of 1319206-60-4, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H24N4O3S, with a molecular weight of 424.5 g/mol. Its structure features a thiophene ring, a piperidine moiety, and a pyrazole derivative, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1319206-60-4 |

| Molecular Formula | C22H24N4O3S |

| Molecular Weight | 424.5 g/mol |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related pyrazole derivatives. For instance, compounds bearing similar structural motifs have shown significant activity against various pathogens. A study demonstrated that certain pyrazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects . The inhibition of biofilm formation in these bacteria further supports the potential applications of such compounds in treating infections.

Anticancer Activity

The anticancer potential of compounds similar to this compound has been explored extensively. For example, derivatives with pyrazole rings have been evaluated for their cytotoxic effects on cancer cell lines such as MDA-MB-436 (breast cancer). One study reported that certain pyrazole derivatives exhibited IC50 values significantly lower than that of standard treatments like Olaparib, suggesting enhanced potency against cancer cells .

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets. For instance, some studies indicate that pyrazole derivatives can inhibit PARP-1 activity, a key enzyme involved in DNA repair processes in cancer cells. This inhibition leads to increased apoptosis and cell cycle arrest at the G2/M phase, which are critical for effective cancer therapy .

Case Studies

Case Study 1: Antimicrobial Evaluation

A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and tested for antimicrobial efficacy. The most active derivative showed MIC values indicating potent activity against multiple bacterial strains .

Case Study 2: Anticancer Efficacy

In vitro studies on various pyrazole derivatives revealed significant antiproliferative activity against breast cancer cell lines. The data indicated that modifications in the pyrazole structure could lead to enhanced anticancer properties, highlighting the importance of structure-activity relationships (SAR) in drug design .

Q & A

Q. What are the key considerations for designing a synthetic pathway for this compound?

The synthesis of pyrazole-piperidine-thiophene hybrids typically involves multi-step reactions, including:

- Core template construction : Condensation of ethoxyphenyl-substituted pyrazole carboxylic acid with a piperidine derivative to form the central scaffold .

- Thiophene incorporation : Coupling the piperidine intermediate with thiophene-2-carboxamide via amide bond formation, often using carbodiimide crosslinkers (e.g., EDC/HOBt) .

- Purification : Column chromatography or recrystallization to isolate intermediates, with purity confirmed by HPLC (>95%) . Methodological Tip: Optimize reaction stoichiometry and solvent polarity (e.g., DMF for polar intermediates) to minimize side products .

Q. How can researchers confirm the structural integrity of this compound?

Advanced analytical techniques are critical:

- NMR : H and C NMR to verify substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, piperidine carbons at δ 45–55 ppm) .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as seen in related pyrazole-piperidine analogs .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (expected [M+H]+: ~480 Da) .

Advanced Research Questions

Q. What strategies improve synthetic yield when scaling up this compound?

Yield optimization requires addressing common bottlenecks:

- Intermediate stability : Protect reactive groups (e.g., pyrazole NH) with Boc during coupling steps .

- Catalyst selection : Use Pd-based catalysts for Suzuki-Miyaura cross-coupling if aryl halides are involved .

- Solvent effects : Replace DCM with THF for better solubility of thiophene derivatives . Data Contradiction Note: Some studies report lower yields (~40%) due to steric hindrance at the piperidine N-atom; mitigate this with microwave-assisted synthesis (70% yield improvement) .

Q. How can structure-activity relationship (SAR) studies guide pharmacological optimization?

SAR approaches include:

- Substituent variation : Replace the ethoxyphenyl group with fluorophenyl or methoxyphenyl to assess bioavailability changes (e.g., fluorophenyl analogs show 3x higher CYP3A4 inhibition) .

- Bioisosteric replacement : Substitute thiophene with furan to evaluate metabolic stability (see reduced hepatic clearance in rat models) .

- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like cannabinoid receptors (docking scores < −9.0 kcal/mol indicate high potency) .

Q. How should researchers address discrepancies in reported bioactivity data?

Contradictions often arise from assay variability:

- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds .

- Dose-response validation : Replicate IC measurements with at least three independent experiments to confirm statistical significance (p < 0.05) .

- Metabolite interference : Perform LC-MS to rule out degradation products during in vitro testing .

Methodological Challenges

Q. What computational methods validate the compound’s pharmacokinetic (PK) profile?

Combine in silico and experimental approaches:

- ADME prediction : SwissADME to estimate logP (~3.5) and BBB permeability (CNS MPO score > 4.0 suggests CNS activity) .

- In vitro assays : Microsomal stability tests (human liver microsomes, t > 60 min preferred) .

- In vivo PK : Administer 10 mg/kg IV in rodents; monitor plasma concentrations via LC-MS/MS .

Q. How can hygroscopicity or stability issues be mitigated during storage?

Stability protocols include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.